lifirafenib

Description

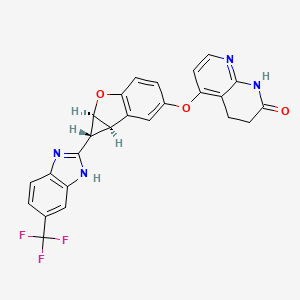

Structure

3D Structure

Properties

IUPAC Name |

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFFVZQXSRKHBM-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446090-79-4 | |

| Record name | Lifirafenib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lifirafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIFIRAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

lifirafenib mechanism of action in BRAF-mutated melanoma

An In-Depth Technical Guide to the Mechanism of Action of Lifirafenib in BRAF-Mutated Melanoma

Introduction

Lifirafenib (also known as BGB-283) is an investigational, orally administered small molecule inhibitor developed to target key drivers of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It is classified as a pan-RAF and Epidermal Growth Factor Receptor (EGFR) inhibitor.[3][4] Approximately 50% of cutaneous melanomas harbor activating mutations in the BRAF gene, most commonly the V600E substitution, which leads to constitutive activation of the MAPK pathway and drives tumor proliferation and survival.[5][6][7] While first-generation BRAF inhibitors like vemurafenib and dabrafenib have shown significant clinical efficacy, acquired resistance often limits their long-term benefit.[8][9] Lifirafenib's distinct mechanism of action, particularly its ability to inhibit RAF dimers, offers a potential strategy to overcome some of these resistance mechanisms.[3][10]

Core Mechanism of Action

Lifirafenib functions as a potent, reversible, ATP-competitive inhibitor of the RAF family of serine/threonine kinases and the receptor tyrosine kinase EGFR.[3][11][12] Its primary mechanism involves the direct suppression of the MAPK signaling cascade, which is a critical pathway for cell growth and proliferation.[7][13]

Dual Inhibition of RAF Kinases and EGFR

Unlike first-generation inhibitors that are selective for BRAF V600 monomers, lifirafenib is a pan-RAF inhibitor, potently targeting wild-type A-RAF, B-RAF, and C-RAF, as well as the oncogenic BRAF V600E mutant.[2][3] This broad-spectrum RAF inhibition is crucial for preventing the paradoxical activation of the MAPK pathway.

First-generation inhibitors can, in the presence of upstream activators like mutated RAS, promote the dimerization of RAF proteins (e.g., C-RAF homodimers or B-RAF/C-RAF heterodimers), leading to a paradoxical hyperactivation of MEK-ERK signaling and potentially promoting the growth of secondary malignancies.[14][15][16] By inhibiting all RAF isoforms, lifirafenib is designed to suppress the activity of these dimers, thereby evading this paradoxical effect.[3][10]

Simultaneously, lifirafenib inhibits EGFR.[4][11] EGFR signaling is a known mechanism of acquired resistance to first-generation BRAF inhibitors in melanoma.[3][17] Upregulation or activation of EGFR can reactivate the MAPK pathway, bypassing the inhibition of BRAF V600E.[8] By targeting EGFR directly, lifirafenib can preemptively block this key resistance pathway.

Quantitative Data

Biochemical Activity

Lifirafenib demonstrates potent inhibitory activity against its primary targets in biochemical assays. The half-maximal inhibitory concentration (IC50) values quantify the drug's potency.

| Target Kinase | IC50 Value (nM) | Reference |

| BRAFV600E | 23 | [11][18] |

| EGFR | 29 | [11][18] |

| EGFR T790M/L858R | 495 | [11] |

Clinical Efficacy in BRAF-Mutated Tumors

In a first-in-human Phase I dose-escalation and expansion study (NCT02610361), lifirafenib demonstrated antitumor activity as a monotherapy in patients with BRAF-mutated solid tumors, including melanoma.

| Indication (Mutation) | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | No. of Evaluable Patients | Reference(s) |

| BRAF-Mutated Solid Tumors (Overall) | 17% | 1 (Melanoma) | 8 | 53 | [19][20] |

| BRAFV600E/K Melanoma | - (Data aggregated) | 1 | 5 | - | [3][19] |

Note: One patient with melanoma who achieved a partial response had previously received BRAF/MEK inhibitor therapy.[19]

Methodologies of Key Experiments

The characterization of lifirafenib's mechanism of action relies on a series of standard preclinical and clinical experimental protocols.

In Vitro Kinase Assays

To determine the IC50 values (Table 1), researchers typically use cell-free biochemical assays.

-

Principle: Recombinant purified kinase domains (e.g., BRAF V600E, EGFR) are incubated with a specific substrate and adenosine triphosphate (ATP) in the presence of varying concentrations of lifirafenib.

-

Procedure: The kinase's activity, measured by the amount of phosphorylated substrate, is quantified. This is often done using methods like radioisotope labeling (³²P-ATP) or fluorescence-based detection.

-

Endpoint: The concentration of lifirafenib that inhibits 50% of the kinase's enzymatic activity is calculated as the IC50 value.

Cellular Proliferation and Viability Assays

These experiments assess the effect of lifirafenib on the growth of cancer cells.

-

Principle: BRAF-mutated melanoma cell lines (e.g., A375) are cultured and treated with the drug to measure its impact on cell viability and proliferation.

-

Procedure: Cells are seeded in multi-well plates and exposed to a range of lifirafenib concentrations for a set period (e.g., 72 hours). Cell viability is then measured using colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assays that quantify metabolic activity or ATP content, respectively.

-

Endpoint: The results are used to calculate the drug concentration required to inhibit 50% of cell growth (GI50) or kill 50% of cells (IC50).

Western Blotting for Pathway Analysis

This technique is used to confirm that lifirafenib inhibits the MAPK pathway within the cell.

-

Principle: Measures the levels of specific proteins and their phosphorylation status, which indicates their activation state.

-

Procedure: BRAF-mutated cells are treated with lifirafenib for a short period. The cells are then lysed to extract proteins, which are separated by size via gel electrophoresis and transferred to a membrane. The membrane is probed with antibodies specific to total and phosphorylated forms of key pathway proteins like MEK and ERK.

-

Endpoint: A reduction in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in drug-treated cells compared to controls demonstrates on-target pathway inhibition.

In Vivo Tumor Xenograft Models

Animal models are used to evaluate the antitumor efficacy of lifirafenib in a living system.

-

Principle: Human BRAF-mutated melanoma cells are implanted into immunocompromised mice, where they form tumors (xenografts).

-

Procedure: Once tumors reach a specified size, mice are randomized into treatment (lifirafenib) and control (vehicle) groups. The drug is administered orally on a set schedule. Tumor volume and body weight are measured regularly.

-

Endpoint: Efficacy is determined by comparing the tumor growth rate in the treated group versus the control group. Significant tumor growth inhibition or regression indicates in vivo activity.[11]

Overcoming Resistance to First-Generation BRAF Inhibitors

Acquired resistance to first-generation BRAF inhibitors is a major clinical challenge, and it often involves reactivation of the MAPK pathway.[8][21][22] Lifirafenib's multi-targeted mechanism is positioned to address several of these resistance pathways.

-

RAF Dimerization: Resistance can emerge through BRAF V600E splice variants or upstream RAS activation, both of which promote the formation of RAF dimers that are insensitive to first-generation monomer-selective inhibitors.[3][8] As a pan-RAF inhibitor, lifirafenib effectively suppresses the activity of these dimers.[3][10]

-

RTK Upregulation: Increased signaling from receptor tyrosine kinases, particularly EGFR, can reactivate the MAPK and/or PI3K-AKT pathways, conferring resistance.[17][23][24] Lifirafenib's direct inhibition of EGFR neutralizes this bypass mechanism.[3][4]

-

Upstream Mutations: The development of secondary mutations in genes like NRAS can reactivate the pathway upstream of BRAF. While first-generation inhibitors paradoxically activate signaling in this context, lifirafenib's pan-RAF inhibition is designed to suppress it.[14][23]

Rationale for Combination Therapy

The clinical success of combining first-generation BRAF inhibitors with MEK inhibitors (e.g., dabrafenib and trametinib) established the principle of "vertical inhibition" of the MAPK pathway.[25][26] This approach provides a more profound and durable pathway blockade, often delaying the onset of resistance. Preclinical data showed a synergistic effect when combining lifirafenib with a MEK inhibitor.[10][25] This has led to clinical trials investigating lifirafenib in combination with the MEK inhibitor mirdametinib, with the goal of achieving more sustained antitumor activity in tumors with MAPK pathway aberrations, including BRAF-mutated melanoma.[1][25]

Conclusion

Lifirafenib presents a mechanistically distinct approach to targeting BRAF-mutated melanoma. Its core function as a pan-RAF and EGFR inhibitor allows it to not only block the primary oncogenic driver (BRAF V600E) but also to preemptively address key mechanisms of resistance that limit the efficacy of first-generation BRAF inhibitors. By inhibiting RAF dimers, lifirafenib is designed to avoid paradoxical MAPK pathway activation. Furthermore, its activity against EGFR helps to block a critical bypass signaling pathway. The preclinical and early clinical data suggest that lifirafenib, both as a monotherapy and as part of a combination strategy, holds promise for patients with BRAF-mutated melanoma.

References

- 1. SpringWorks and BeiGene Present Clinical Data on Lifirafenib in combination with Mirdametinib in Patients with Advanced or Refractory Solid Tumors with MAPK Pathway Aberrations at the American Association for Cancer Research Annual Meeting 2023 | SpringWorks Therapeutics [springworkstx.gcs-web.com]

- 2. lifirafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifirafenib - My Cancer Genome [mycancergenome.org]

- 5. Oncogenic BRAF-mediated Melanoma Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BRAF V600-Mutated Metastatic Melanoma and Targeted Therapy Resistance: An Update of the Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sanguinebio.com [sanguinebio.com]

- 10. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abmole.com [abmole.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Targeting Tumor Cells with Raf Inhibitor LY3009120: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]

- 15. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oaepublish.com [oaepublish.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. onclive.com [onclive.com]

- 20. First-in-Human Study of RAF Family Kinase Inhibitor Lifirafenib in Solid Tumors - The ASCO Post [ascopost.com]

- 21. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 23. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MAPK pathway inhibition induces MET and GAB1 levels, priming BRAF mutant melanoma for rescue by hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. targetedonc.com [targetedonc.com]

- 26. Targeted Therapy in Advanced Melanoma With Rare BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Lifirafenib (BGB-283): A Technical Guide to Preclinical Data as a Pan-RAF Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lifirafenib (also known as BGB-283) is an investigational, orally bioavailable small molecule inhibitor targeting the RAF kinase family (A-RAF, B-RAF, and C-RAF) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike first-generation BRAF inhibitors that target BRAF monomers, lifirafenib is a RAF dimer inhibitor, giving it a distinct preclinical profile, particularly in tumors with RAS mutations where RAF dimerization is a key signaling mechanism.[3][4] This document provides an in-depth summary of the preclinical data for lifirafenib, focusing on its biochemical and cellular activity, in vivo efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action: Pan-RAF and EGFR Inhibition

The RAS-RAF-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation and survival.[3] Mutations in RAS or BRAF genes can lead to constitutive activation of this pathway, driving tumorigenesis.[3]

Lifirafenib exerts its effect by potently and reversibly inhibiting RAF family kinases, including wild-type A-RAF, B-RAF, C-RAF, and the common B-RAFV600E mutant.[3] Crucially, it inhibits the dimeric form of RAF kinases, a mechanism implicated in both intrinsic and acquired resistance to first-generation BRAF inhibitors, especially in RAS-mutant cancers.[4] Additionally, lifirafenib inhibits EGFR, which can be a mechanism of resistance to BRAF inhibition in certain cancers, such as colorectal cancer, through feedback reactivation.[3][5][6]

Quantitative Preclinical Data

Lifirafenib demonstrates potent inhibitory activity against key kinases in the MAPK pathway and EGFR in cell-free biochemical assays.

| Target Kinase | IC50 (nM) | Reference |

| BRAFV600E | 23 | [5][6] |

| BRAF (Wild-Type) | 32 | [5] |

| C-RAF (Y340/341D) | 7 | [5] |

| EGFR | 29 | [5][6] |

| EGFR (T790M/L858R) | 495 | [5] |

Lifirafenib has shown significant anti-tumor activity in various cell line-derived and patient-derived xenograft models.

| Cancer Type | Xenograft Model | Key Mutation(s) | Observed Outcome | Reference |

| Colorectal Cancer | HT29, Colo205 | BRAFV600E | Dose-dependent tumor growth inhibition, partial/complete regressions. | [5] |

| Colorectal Cancer | WiDr | BRAFV600E | Compelling efficacy; inhibits feedback activation of EGFR. | [5] |

| NSCLC | Calu-6 | KRASQ61K | Tumor regressions, especially in combination with MEK inhibitor. | [7] |

| NSCLC | NCI-H358 | KRASG12C | Tumor regressions, especially in combination with MEK inhibitor. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate lifirafenib.

This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.

-

Principle: Assays often use a time-resolved fluorescence resonance energy transfer (TRF-FRET) format. A biotinylated kinase binds to a streptavidin-europium cryptate, and a fluorescent tracer binds to the kinase's ATP pocket. An inhibitor displaces the tracer, causing a loss of FRET signal.[8]

-

Reagents: Purified recombinant kinase (e.g., BRAFV600E), biotinylated kinase substrate, ATP, fluorescent tracer, streptavidin-cryptate, lifirafenib serial dilutions, assay buffer.

-

Procedure:

-

Prepare a 10-point serial dilution of lifirafenib in DMSO, then further dilute in assay buffer.

-

Add the streptavidin-cryptate and biotinylated kinase to each well of a microplate and incubate briefly.

-

Add the lifirafenib dilutions to the wells.

-

Initiate the reaction by adding the fluorescent tracer and ATP mixture.

-

Read the plate on a suitable plate reader at appropriate excitation/emission wavelengths over time.

-

-

Data Analysis: The percentage of inhibition is calculated relative to DMSO controls. The IC50 value is determined by fitting the dose-response curve using non-linear regression.

This assay measures the number of viable cells in culture based on quantitation of ATP, an indicator of metabolically active cells.[5]

-

Cell Plating: Seed cancer cells (e.g., A375, melanoma with BRAFV600E) in a 96-well plate at a pre-optimized density to ensure logarithmic growth over the treatment period.[5] Allow cells to attach for 16-24 hours.

-

Compound Treatment: Treat cells with a 10-point serial dilution of lifirafenib in duplicate. Include DMSO-only wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[5]

-

Lysis and Signal Generation:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[5]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[5]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

-

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescent signal to the DMSO control and plot the results against the drug concentration to calculate the EC50 value.

This protocol outlines a typical study to assess the anti-tumor efficacy of lifirafenib in a mouse model.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).[7]

-

Tumor Implantation: Subcutaneously inoculate cancer cells (e.g., Calu-6 or NCI-H358) into the flank of each mouse.[7]

-

Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a predetermined average volume (e.g., ~120 mm³), randomize mice into treatment and vehicle control groups (n=10 per group).[7]

-

Drug Administration: Prepare lifirafenib in an appropriate vehicle (e.g., corn oil or a solution with PEG300 and Tween80).[5] Administer the drug or vehicle to the respective groups, typically via oral gavage, at a specified dose and schedule.

-

Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²) / 2.

-

Endpoint and Analysis: The study may be concluded when tumors in the control group reach a specific size. Efficacy is determined by comparing the tumor growth inhibition (TGI) in the treated groups relative to the control group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot).[7][9]

This method is used to detect changes in protein levels and phosphorylation status, providing evidence of target engagement.

-

Sample Preparation: Lyse treated cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 10-30 µg of protein lysate on an 8-12% SDS-polyacrylamide gel.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[9]

-

Incubate the membrane with primary antibodies (e.g., anti-pERK, anti-ERK, anti-GAPDH) overnight at 4°C.[7][9]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9] GAPDH or total ERK serves as a loading control.

Summary and Conclusion

The preclinical data for lifirafenib strongly support its profile as a potent, orally available pan-RAF and EGFR inhibitor. Its mechanism as a RAF dimer inhibitor provides a clear scientific rationale for its evaluation in tumors resistant to first-generation BRAF inhibitors and in those driven by RAS mutations.[3][4] Biochemical assays confirm its high potency against RAF kinases, and cellular assays demonstrate its ability to inhibit MAPK pathway signaling and suppress the proliferation of cancer cells with relevant mutations.[5][6] Furthermore, in vivo studies have consistently shown significant dose-dependent tumor growth inhibition and regression in multiple xenograft models.[5][7] These comprehensive preclinical findings have established the foundation for the ongoing clinical evaluation of lifirafenib in patients with advanced solid tumors harboring BRAF or RAS mutations.[2][10]

References

- 1. lifirafenib - My Cancer Genome [mycancergenome.org]

- 2. researchgate.net [researchgate.net]

- 3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beonemedinfo.com [beonemedinfo.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. springworkstx.com [springworkstx.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. ijbs.com [ijbs.com]

- 10. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Lifirafenib's Interruption of EGFR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of lifirafenib (BGB-283), a potent dual inhibitor of RAF kinase and the Epidermal Growth Factor Receptor (EGFR). It details the agent's mechanism of action, particularly its effects on EGFR signaling pathways, and summarizes key preclinical and clinical data. This guide is intended to serve as a resource for professionals in oncology research and drug development.

Core Mechanism of Action

Lifirafenib is an orally available small molecule designed to inhibit key drivers of the mitogen-activated protein kinase (MAPK) signaling cascade. It selectively binds to and inhibits the activity of RAF family kinases, including BRAF V600E, and also potently targets the Epidermal Growth Factor Receptor (EGFR).[1][2] In many tumor types, particularly BRAF V600E-mutated colorectal cancer, inhibition of BRAF alone leads to a rapid feedback reactivation of the MAPK pathway, driven by EGFR signaling.[3][4] This feedback loop significantly limits the efficacy of first-generation BRAF inhibitors. Lifirafenib's dual-targeting nature is designed to preemptively block this resistance mechanism, leading to a more sustained and effective inhibition of downstream signaling.[5][6]

Quantitative Efficacy Data

The inhibitory activity of lifirafenib has been quantified in both biochemical and cellular assays, with clinical activity observed in Phase I trials.

Table 1: Biochemical Inhibitory Activity of Lifirafenib

| Target Kinase | IC50 Value (nM) | Source(s) |

| BRAF V600E | 23 | [7] |

| Wild-Type BRAF | 32 | [7] |

| C-RAF | 7 | [7] |

| C-RAF (Y340/341D) | 1 | [7] |

| EGFR | 29 | [7] |

| EGFR (T790M/L858R) | 495 | [7] |

Table 2: Clinical Activity of Lifirafenib Monotherapy (Phase I Study NCT02610361)

| Tumor Type & Mutation | Objective Response Rate (ORR) | Patient Cohort (n) | Response Details | Source(s) |

| BRAF Mutations | 17.0% | 53 | 1 CR, 8 PRs | [8] |

| Melanoma (BRAF V600E/K) | - | - | 1 CR, 5 PRs | [8][9] |

| Thyroid Cancer (BRAF V600E) | - | - | 2 PRs | [8][9] |

| Low-Grade Serous Ovarian Cancer (BRAF V600E) | - | - | 1 PR | [8][9] |

| NSCLC (BRAF-mutated) | - | - | 1 unconfirmed PR | [8][9] |

| KRAS/NRAS Mutations | 3.0% | 66 | 2 PRs | [8] |

| Endometrial Cancer (KRAS-mutated) | - | - | 1 PR | [8][9] |

| NSCLC (KRAS codon 12-mutated) | - | - | 1 PR | [8][9] |

| Colorectal Cancer (KRAS/NRAS-mutated) | 0% | 20 | No responses observed | [9] |

CR = Complete Response; PR = Partial Response; NSCLC = Non-Small Cell Lung Cancer.

Signaling Pathway Visualizations

The following diagrams illustrate the mechanism by which lifirafenib impacts EGFR and RAF signaling.

Canonical MAPK Signaling Pathway

Caption: Standard EGFR-RAS-RAF-MEK-ERK signaling cascade.

BRAF Inhibitor-Induced EGFR Feedback Reactivation

Caption: Feedback loop in BRAF V600E CRC after BRAF-only inhibition.

Dual Inhibition by Lifirafenib

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF mutant colorectal cancers to RAF inhibition with vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. First-in-Human Study of RAF Family Kinase Inhibitor Lifirafenib in Solid Tumors - The ASCO Post [ascopost.com]

- 9. researchgate.net [researchgate.net]

lifirafenib's inhibition of monomeric and dimeric RAF kinase

An In-depth Technical Guide to Lifirafenib's Inhibition of Monomeric and Dimeric RAF Kinase

Introduction: The RAF Kinase Signaling Axis

The Ras-Raf-MEK-ERK cascade, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, is a central regulator of cell proliferation, differentiation, and survival.[1][2] The RAF (Rapidly Accelerated Fibrosarcoma) family of serine/threonine kinases, comprising A-RAF, B-RAF, and C-RAF, serves as a pivotal node in this pathway.[3][4] Under normal physiological conditions, RAF activation is a tightly regulated process initiated by the binding of active, GTP-bound Ras to the N-terminal regulatory domain of RAF. This event recruits RAF to the plasma membrane, alleviates autoinhibition, and promotes the formation of RAF dimers (homo- and heterodimers).[1][5] Dimerization is essential for the allosteric transactivation of the kinase domain, leading to the phosphorylation and activation of the downstream kinase MEK, which in turn phosphorylates and activates ERK.[4][5]

Oncogenic mutations in the MAPK pathway are prevalent in over 30% of human cancers.[4] Mutations in BRAF, particularly the V600E substitution, result in a constitutively active monomeric kinase that signals independently of Ras and dimerization.[3][4] Conversely, mutations in RAS genes (e.g., KRAS, NRAS) lead to a persistently active Ras protein, which drives the formation and activation of wild-type RAF dimers.[4][6]

First-generation BRAF inhibitors, such as vemurafenib, are highly effective against monomeric BRAF V600E but are inactive against RAF dimers.[4][7] Furthermore, these inhibitors can paradoxically activate the MAPK pathway in Ras-mutant or wild-type BRAF cells by promoting the formation of drug-bound, active RAF dimers, leading to limited efficacy and secondary malignancies.[4] This necessitated the development of next-generation inhibitors capable of targeting both monomeric and dimeric forms of RAF. Lifirafenib (BGB-283) is a novel, potent, and reversible pan-RAF inhibitor designed to inhibit both monomeric and dimeric RAF kinase activity, in addition to targeting the Epidermal Growth Factor Receptor (EGFR).[6][8][9] This dual inhibitory mechanism allows lifirafenib to demonstrate anti-tumor activity across a broader spectrum of MAPK-driven cancers, including those with BRAF V600 mutations and RAS mutations.[6]

Mechanism of Action: Dual Inhibition of RAF Monomers and Dimers

Lifirafenib's core mechanism revolves around its ability to effectively suppress signaling from both constitutively active RAF monomers and Ras-driven RAF dimers.

-

Inhibition of Monomeric RAF: In tumors harboring BRAF V600 mutations, the RAF kinase is constitutively active as a monomer. Lifirafenib directly binds to and inhibits the kinase activity of this monomeric form, effectively blocking downstream MEK/ERK signaling and inhibiting tumor cell proliferation.[6][10] Its activity against this form is crucial for its efficacy in cancers like BRAF V600E-mutant melanoma and thyroid cancer.[6][11]

-

Inhibition of Dimeric RAF: In the context of RAS mutations (KRAS, NRAS), signaling is dependent on the formation of active RAF dimers (e.g., C-RAF/C-RAF homodimers or B-RAF/C-RAF heterodimers).[4][7] Unlike first-generation inhibitors, lifirafenib is capable of inhibiting the kinase function of these RAF dimers.[7][12] This prevents the paradoxical pathway activation seen with older drugs and confers activity in RAS-mutant tumors, a significant unmet need.[6][12] By inhibiting RAF dimers, lifirafenib can suppress the feedback reactivation of the MAPK pathway that often limits the efficacy of MEK inhibitors alone.[7][12][13] This provides a strong rationale for its combination with MEK inhibitors like mirdametinib.[12][14]

Quantitative Data on Lifirafenib's Inhibitory Activity

The inhibitory potential of lifirafenib has been quantified through various biochemical and cellular assays, as well as in clinical trials.

Table 1: In Vitro Biochemical and Cellular Activity of Lifirafenib

| Target/Assay | IC50 (nM) | Cell Line/Context | Reference |

| Biochemical Assays | |||

| Recombinant BRAF V600E | 23 | Cell-free kinase assay | [10][15] |

| Recombinant BRAF (Wild-Type) | 69 | Cell-free kinase assay | |

| Recombinant C-RAF | 6.5 | Cell-free kinase assay | [16] |

| Recombinant EGFR | 29 | Cell-free kinase assay | [15] |

| Recombinant VEGFR2 | 108 | Cell-free kinase assay | [6] |

| Cellular Assays | |||

| BRAF V600E Mutant Cells | Potent Inhibition | Cancer cell lines | [10] |

| EGFR Mutant/Amplified Cells | Potent Inhibition | Cancer cell lines | [10] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy of Lifirafenib in Advanced Solid Tumors

| Tumor Type | Mutation Status | Response Metric | Value | Clinical Study Reference |

| Monotherapy | ||||

| Melanoma | BRAF V600E/K | Confirmed Partial Response (PR) | 5 patients | [11][16] |

| Melanoma | BRAF V600E | Complete Response (CR) | 1 patient | [11] |

| Thyroid Cancer | BRAF V600E | Confirmed PR | 2 patients | [11][16] |

| Low-Grade Serous Ovarian Cancer | BRAF V600E | Confirmed PR | 1 patient | [11][16] |

| Endometrial Cancer | KRAS Mutant | Confirmed PR | 1 patient | [16] |

| Non-Small Cell Lung Cancer (NSCLC) | KRAS Codon 12 Mutant | Confirmed PR | 1 patient | [16] |

| Combination with Mirdametinib | ||||

| Multiple Solid Tumors | KRAS, NRAS, or BRAF mutations | Confirmed Objective Response Rate (ORR) | 23% (14/62) | |

| Low-Grade Serous Ovarian Cancer | MAPK Pathway Aberrations | ORR | 59% (10/17) | |

| Endometrial Cancer | BRAF fusion or KRAS mutation | ORR | 50% (2/4) | |

| NSCLC | NRAS or BRAF V600E mutation | ORR | 18% (2/11) |

Experimental Protocols

The characterization of lifirafenib's activity relies on standardized preclinical methodologies.

Biochemical RAF Kinase Inhibition Assay

This assay directly measures the ability of lifirafenib to inhibit the enzymatic activity of a purified RAF kinase.

-

Reagents and Materials: Recombinant human RAF kinase (e.g., BRAF V600E, C-RAF), inactive MEK1 (substrate), ATP, kinase assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES), lifirafenib stock solution (in DMSO), 384-well assay plates, and a detection system (e.g., ADP-Glo™ Kinase Assay or a phospho-MEK specific antibody).

-

Procedure:

-

Prepare serial dilutions of lifirafenib in DMSO, then further dilute in kinase assay buffer.

-

Add a fixed concentration of RAF kinase enzyme to each well of the assay plate.

-

Add the diluted lifirafenib or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction and quantify the amount of product (phosphorylated MEK1 or ADP) formed using the chosen detection system.

-

-

Data Analysis: The signal is plotted against the logarithm of lifirafenib concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC50 value.[17][18]

Cellular Proliferation Assay (CCK-8/WST-1 Method)

This assay determines the effect of lifirafenib on the proliferation and viability of cancer cell lines.[19]

-

Reagents and Materials: Cancer cell lines with relevant mutations (e.g., A375 for BRAF V600E, NCI-H358 for KRAS G12C), complete cell culture medium, 96-well cell culture plates, lifirafenib stock solution, and a cell counting kit reagent (e.g., CCK-8, WST-1).[20]

-

Procedure:

-

Seed cells into 96-well plates at a pre-determined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[19]

-

Prepare a serial dilution of lifirafenib in the complete culture medium.

-

Remove the old medium from the plates and add the medium containing different concentrations of lifirafenib or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[19]

-

Add the CCK-8/WST-1 reagent to each well and incubate for an additional 1-4 hours.[19]

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of lifirafenib concentration to determine the cellular IC50 value.[21]

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of lifirafenib in a living organism.[20]

-

Reagents and Materials: Immunocompromised mice (e.g., BALB/c nude), cancer cells for implantation, sterile PBS, Matrigel (optional), lifirafenib formulation for oral gavage, calipers for tumor measurement.

-

Procedure:

-

Subcutaneously inoculate a suspension of tumor cells (e.g., 5-10 million cells in PBS/Matrigel) into the flank of each mouse.[20]

-

Monitor the mice regularly until tumors reach a palpable, pre-determined volume (e.g., 100-150 mm³).

-

Randomize mice into treatment and control groups (e.g., n=10 per group).

-

Administer lifirafenib (at various doses) or vehicle control to the respective groups daily via oral gavage.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 × Length × Width²).

-

Monitor animal body weight and general health as indicators of toxicity.

-

Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a pre-defined endpoint.

-

-

Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK levels).

Visualizations: Pathways and Processes

Diagram 1: MAPK Signaling and RAF Inhibition

Caption: MAPK pathway showing lifirafenib's dual inhibition of monomeric and dimeric RAF.

Diagram 2: Workflow for Cellular Proliferation Assay

Caption: Standard experimental workflow for a cell proliferation/viability assay.

Diagram 3: Logical Framework of Lifirafenib's Dual Inhibition

Caption: Logical relationship between mutation type, RAF state, and lifirafenib's action.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug resistance in targeted cancer therapies with RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dimer-dependent catalytic activity of RAF family kinases is revealed through characterizing their oncogenic mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Path Forward for RAF Therapies: Inhibition of Monomers and Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of Raf activation through dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifirafenib - My Cancer Genome [mycancergenome.org]

- 9. lifirafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. BRAF, a tumor-agnostic drug target with lineage-specific dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beonemedinfo.com [beonemedinfo.com]

- 13. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K-RAS mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. targetedonc.com [targetedonc.com]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijbs.com [ijbs.com]

- 20. springworkstx.com [springworkstx.com]

- 21. biocompare.com [biocompare.com]

In-Vitro Kinase Selectivity Profile of Lifirafenib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifirafenib (also known as BGB-283) is a novel, potent, and reversible inhibitor of the RAF family of kinases and the Epidermal Growth Factor Receptor (EGFR).[1][2] Developed to target key drivers in the RAS-RAF-MEK-ERK signaling pathway, lifirafenib has shown significant antitumor activity in preclinical models and clinical trials, particularly in cancers harboring BRAF and RAS mutations.[1][2] Its dual-targeting mechanism offers a promising strategy to overcome resistance mechanisms associated with first-generation BRAF inhibitors, such as the reactivation of the MAPK pathway mediated by EGFR. This technical guide provides an in-depth overview of the in-vitro kinase selectivity profile of lifirafenib, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile of Lifirafenib

The following tables summarize the in-vitro inhibitory activity of lifirafenib against key kinases, as determined by biochemical assays. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: Inhibitory Activity of Lifirafenib against RAF Family Kinases

| Kinase Target | IC50 (nM) |

| BRAF (V600E) | 23[3][4] |

| BRAF (wild-type) | 32 |

| CRAF | 6.5 |

Table 2: Inhibitory Activity of Lifirafenib against Receptor Tyrosine Kinases

| Kinase Target | IC50 (nM) |

| EGFR (wild-type) | 29[3][4] |

| EGFR (T790M/L858R mutant) | 495[3] |

| VEGFR1 | 25 |

| VEGFR2 | 14 |

| VEGFR3 | 58 |

Experimental Protocols

The following sections detail the methodologies for the key in-vitro kinase inhibition assays cited in the literature for lifirafenib.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in-vitro potency of a compound against a purified kinase. Specific parameters such as enzyme and substrate concentrations may vary depending on the kinase being assayed.

Objective: To determine the IC50 value of lifirafenib against a panel of purified kinases.

Materials:

-

Recombinant purified kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Lifirafenib (or other test compounds) dissolved in DMSO

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, radiometric [γ-³³P]ATP)

-

Microplate reader (luminescence or radioactivity detection)

Procedure:

-

Compound Preparation: Prepare a serial dilution of lifirafenib in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the kinase and the kinase-specific substrate to each well.

-

Inhibitor Addition: Add the diluted lifirafenib or DMSO (vehicle control) to the wells and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

-

For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]

-

For Radiometric Assay: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³³P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each lifirafenib concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-EGFR Assay

This protocol describes a method to assess the inhibitory effect of lifirafenib on EGFR phosphorylation in a cellular context.

Objective: To determine the effect of lifirafenib on EGF-induced EGFR autophosphorylation in cells.

Cell Line: A431 human epidermoid carcinoma cells (or other relevant cell line).[6]

Materials:

-

A431 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Low-serum medium (e.g., DMEM with 0.1% FBS)

-

Lifirafenib

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and a secondary antibody conjugated to HRP.

-

Western blotting reagents and equipment.

Procedure:

-

Cell Culture and Serum Starvation: Plate A431 cells and grow to ~90% confluency. Serum-starve the cells by incubating in low-serum medium for 16-18 hours.[6]

-

Compound Treatment: Treat the serum-starved cells with various concentrations of lifirafenib or DMSO (vehicle control) for 1 hour.[6]

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against phospho-EGFR.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total EGFR as a loading control.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal. Compare the levels of EGFR phosphorylation in lifirafenib-treated cells to the EGF-stimulated control.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by lifirafenib.

Caption: The RAF-MEK-ERK signaling cascade and the inhibitory action of lifirafenib on RAF kinases.

Caption: Overview of the EGFR signaling pathway and the inhibitory action of lifirafenib on EGFR.

Experimental Workflow

Caption: A generalized workflow for determining the in-vitro kinase inhibition profile of lifirafenib.

References

- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. promega.com.cn [promega.com.cn]

- 6. rsc.org [rsc.org]

The Pharmacodynamics of Lifirafenib: A Technical Guide for Researchers in Solid Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifirafenib (BGB-283) is a novel, orally bioavailable small molecule inhibitor targeting key kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Specifically, it functions as a potent inhibitor of both RAF family kinases (A-RAF, B-RAF, and C-RAF) and the epidermal growth factor receptor (EGFR).[1][3][4] This dual activity positions lifirafenib as a promising therapeutic agent for a range of solid tumors driven by mutations in the MAPK pathway, including those harboring BRAF, KRAS, and NRAS mutations.[3][5] This technical guide provides an in-depth overview of the pharmacodynamics of lifirafenib in preclinical solid tumor models, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: Dual Inhibition of RAF and EGFR

Lifirafenib is a RAF dimer inhibitor, capable of inhibiting both monomeric and dimeric forms of RAF kinases. This is a crucial feature, as some first-generation RAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF and upstream mutations like RAS. By inhibiting RAF dimers, lifirafenib can potentially overcome this resistance mechanism.

Furthermore, lifirafenib's inhibition of EGFR is significant, particularly in the context of colorectal cancer, where EGFR-mediated reactivation of the MAPK pathway is a known mechanism of resistance to BRAF inhibitors.[1]

The downstream effect of lifirafenib's dual inhibition is the suppression of ERK phosphorylation, a critical step in the MAPK signaling cascade that ultimately leads to reduced cell proliferation and tumor growth.[6]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from preclinical studies of lifirafenib.

Table 1: In Vitro Inhibitory Activity of Lifirafenib

| Target | IC50 (nM) | Cell Line/System | Reference |

| BRAF V600E | 23 | Recombinant enzyme | [1] |

| EGFR | 29 | Recombinant enzyme | [1] |

| EGFR L858R/T790M | 495 | Recombinant enzyme | [1] |

Table 2: In Vivo Antitumor Efficacy of Lifirafenib in Xenograft Models

| Tumor Model | Mutation Status | Treatment | Tumor Growth Inhibition (%) | Reference |

| Colorectal Cancer (Cell line-derived) | BRAF V600E | Lifirafenib (dose-dependent) | Significant | [1] |

| Colorectal Cancer (Patient-derived) | BRAF V600E | Lifirafenib (dose-dependent) | Partial and complete regressions | [1] |

| KRAS Q61K NSCLC (Calu-6) | KRAS Q61K | Lifirafenib + Mirdametinib (1.25 mg/kg + 5 mg/kg) | 100% ORR | [7] |

| KRAS G12C NSCLC (NCI-H358) | KRAS G12C | Lifirafenib + Mirdametinib | Synergistic antitumor activity | [7] |

ORR: Objective Response Rate

Signaling Pathway and Experimental Workflow Visualizations

Diagram 1: Lifirafenib's Inhibition of the MAPK Signaling Pathway

Caption: Lifirafenib inhibits the MAPK pathway at both the RAF kinases and EGFR.

Diagram 2: Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing lifirafenib's in vitro pharmacodynamic effects.

Diagram 3: Experimental Workflow for In Vivo Xenograft Studies

Caption: Workflow for evaluating lifirafenib's in vivo efficacy in xenograft models.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate tumor cells (e.g., BRAF V600E or KRAS mutant colorectal cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: Prepare serial dilutions of lifirafenib in culture medium. Remove the medium from the wells and add 100 µL of the diluted lifirafenib solutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-ERK (p-ERK)

-

Cell Lysis: Plate cells and treat with lifirafenib as described for the cell viability assay. After the desired treatment duration, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

In Vivo Solid Tumor Xenograft Model

-

Animal Model: Use 6-8 week old female athymic nude mice.

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 human colorectal cancer cells (e.g., COLO-205 for BRAF V600E or HCT-116 for KRAS G13D) in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Drug Administration: Administer lifirafenib orally by gavage once daily at the desired dose levels (e.g., 10, 30, 100 mg/kg). The control group receives the vehicle solution.

-

Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint and Analysis: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-ERK). Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion

Lifirafenib demonstrates potent and selective inhibition of the MAPK pathway through its dual targeting of RAF kinases and EGFR. Preclinical data from both in vitro and in vivo solid tumor models highlight its significant antitumor activity, particularly in cancers harboring BRAF and RAS mutations. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the pharmacodynamics of lifirafenib and similar targeted therapies. The synergistic effect observed with MEK inhibitors suggests that combination strategies will be crucial in maximizing the clinical potential of lifirafenib and overcoming resistance mechanisms in solid tumors. Further research is warranted to explore the full spectrum of lifirafenib's activity and to identify predictive biomarkers for patient selection.

References

- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. First-in-Human Study of RAF Family Kinase Inhibitor Lifirafenib in Solid Tumors - The ASCO Post [ascopost.com]

- 6. beonemedinfo.com [beonemedinfo.com]

- 7. targetedonc.com [targetedonc.com]

Lifirafenib's Potential in Non-Small Cell Lung Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-small cell lung carcinoma (NSCLC) remains a leading cause of cancer-related mortality worldwide, driven in part by mutations in key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, frequently activated by mutations in genes such as BRAF and KRAS, is a critical driver of tumor cell proliferation and survival. Lifirafenib (BGB-283) is a novel, investigational RAF family kinase inhibitor with a unique mechanism of action that targets both monomeric and dimeric forms of the RAF kinase, as well as the Epidermal Growth Factor Receptor (EGFR). This dual activity provides a strong rationale for its investigation in NSCLC harboring not only the common BRAF V600E mutations but also RAS mutations, which signal through RAF dimers. This document provides an in-depth technical overview of lifirafenib, summarizing its mechanism, preclinical and clinical data in NSCLC, and detailed experimental protocols relevant to its study.

Introduction: Targeting the MAPK Pathway in NSCLC

The RAS-RAF-MEK-ERK cascade, or MAPK pathway, is a central signaling pathway that regulates cell growth, differentiation, and survival.[1] In a significant subset of NSCLCs, this pathway is constitutively activated by oncogenic mutations. While BRAF V600E mutations account for approximately 1-2% of NSCLCs, activating KRAS mutations are far more prevalent.[2][3]

First-generation BRAF inhibitors, while effective against BRAF V600E-mutant tumors, can lead to paradoxical pathway activation in RAS-mutant cells. Lifirafenib represents a next-generation approach. As a RAF dimer inhibitor, it can block signaling in tumors with BRAF V600 mutations and has shown potential in tumors with KRAS or NRAS mutations where RAF dimers are implicated.[1][4] Furthermore, its inhibitory activity against EGFR may provide additional benefit in NSCLC, where EGFR signaling is a known resistance mechanism.[5][6]

Mechanism of Action of Lifirafenib

Lifirafenib is an oral, potent, and reversible small-molecule inhibitor. Its primary targets include:

-

BRAF V600E: The most common activating mutation of BRAF.

-

Wild-type A-RAF, B-RAF, and C-RAF: This broad activity against RAF isoforms allows it to inhibit RAF dimers, which are crucial for signaling downstream of RAS activation.[4]

-

EGFR: Inhibition of EGFR can block a key feedback reactivation loop that often leads to resistance to BRAF inhibitors alone.[5][6]

By inhibiting these key kinases, lifirafenib effectively blocks downstream signaling through the MAPK pathway, leading to decreased ERK phosphorylation and subsequent inhibition of tumor cell proliferation and survival.

Quantitative Data Summary

Table 1: Preclinical Biochemical Activity of Lifirafenib

| Target | IC50 (nM) | Assay Type |

| BRAF V600E | 23 | Recombinant Kinase Domain |

| EGFR | 29 | Biochemical Assay |

| EGFR T790M/L858R | 495 | Biochemical Assay |

| Data sourced from Selleck Chemicals.[6] |

Table 2: Clinical Efficacy of Lifirafenib in NSCLC (Monotherapy - NCT02610361)

| Patient Mutation Status | Response | Details |

| BRAF-mutated | Unconfirmed Partial Response (PR) | n=1 |

| KRAS codon 12-mutated | Confirmed Partial Response (PR) | n=1 |

| Data from a Phase I dose-escalation/expansion study.[4][7][8] |

Table 3: Clinical Efficacy of Lifirafenib + Mirdametinib in NSCLC (Combination Therapy - NCT03905148)

| Patient Cohort (n) | Mutation Status | Objective Response Rate (ORR) | Details |

| NSCLC (2) | 1 NRAS Q61K, 1 BRAF V600E | Not explicitly stated for NSCLC cohort | 2 objective responses observed |

| All Tumors (62) | Various KRAS, NRAS, BRAF | 23% | 14 confirmed objective responses |

| Data from a Phase 1b study as of Jan 2023 and Sep 2022 data cuts.[9] |

Table 4: Common Treatment-Related Adverse Events (TRAEs) for Lifirafenib + Mirdametinib

| Adverse Event (>15% incidence) | Frequency |

| Dermatitis Acneiform | 42% |

| Fatigue | 32% |

| Diarrhea | 27% |

| Platelet Count Decreased | 18% |

| Alopecia | 18% |

| Nausea | 17% |

| Alanine Aminotransferase Increased | 16% |

| Data from the Phase 1b combination study (NCT03905148). |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of targeted therapies like lifirafenib. Below are representative protocols for key preclinical assays.

Cell Viability Assay (MTS Protocol)

This assay measures cellular metabolic activity as an indicator of cell viability following drug treatment.

-

Cell Seeding: Plate NSCLC cells (e.g., A549 for KRAS-mutant, NCI-H1666 for non-V600E BRAF-mutant) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of lifirafenib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C, 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[10][11]

-

Final Incubation: Incubate for 1 to 4 hours at 37°C, protected from light, until a color change is apparent.[10]

-

Data Acquisition: Record the absorbance at 490 nm using a multi-well spectrophotometer.

-

Analysis: After subtracting the background (medium-only wells), calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve to determine the IC50 value.

Western Blot for MAPK Pathway Inhibition

This protocol assesses the phosphorylation status of key pathway proteins like ERK, providing a direct measure of target engagement and pathway inhibition.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with lifirafenib at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).

-

Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-12% polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13] Incubate the membrane with primary antibodies against phospho-ERK (e.g., p44/42 MAPK, #4370 from Cell Signaling Technology) and total ERK (e.g., #4695) overnight at 4°C, typically at a 1:1000 dilution.[12][13] A loading control like GAPDH or β-actin should also be probed.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[13] After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of phosphorylated protein to total protein to determine the extent of pathway inhibition.[12]

In Vivo NSCLC Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor model to evaluate the anti-tumor efficacy of lifirafenib in a living organism.

-

Cell Preparation: Culture human NSCLC cells (e.g., Calu-6 for KRAS Q61K) to ~80% confluency.[14] Harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[15] Keep on ice.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-SCID mice, 6-8 weeks old).

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

-

Drug Administration: Prepare lifirafenib for oral gavage at the desired doses (e.g., 1.25 mg/kg).[14] Administer the drug or vehicle control to the respective groups daily for the duration of the study (e.g., 21-28 days).

-

Efficacy Endpoints: The primary endpoint is tumor growth inhibition (TGI). The study is terminated when tumors in the control group reach a maximum allowed size. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).

-

Data Analysis: Plot the mean tumor volume for each group over time. Calculate TGI and perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Logical Framework for Lifirafenib's Application

The therapeutic hypothesis for lifirafenib in NSCLC is based on its ability to inhibit the specific molecular drivers of the disease.

Conclusion and Future Directions

Lifirafenib has demonstrated a promising risk-benefit profile and clear signs of antitumor activity in patients with solid tumors harboring MAPK pathway alterations, including NSCLC.[4][7] Its unique ability to inhibit both BRAF V600E monomers and the RAF dimers activated by RAS mutations positions it as a potentially valuable therapeutic for a broader population of NSCLC patients than first-generation BRAF inhibitors.

The combination of lifirafenib with the MEK inhibitor mirdametinib is a rational strategy to achieve a more profound and durable blockade of the MAPK pathway, potentially overcoming resistance mechanisms.[14] Early clinical data from the combination trial are encouraging, showing objective responses in NSCLC patients and a manageable safety profile.[9][16]

Future research will focus on:

-

Dose Expansion Cohorts: Further defining the efficacy of the lifirafenib and mirdametinib combination in specific, biomarker-selected NSCLC populations (KRAS-mutant, BRAF-mutant).

-

Biomarker Discovery: Identifying predictive biomarkers beyond BRAF and KRAS mutations to better select patients who are most likely to respond.

-

Overcoming Resistance: Investigating mechanisms of acquired resistance to lifirafenib-based therapies and developing strategies to overcome them.

Lifirafenib, particularly in combination with MEK inhibition, represents a significant step forward in the targeted treatment of MAPK-driven non-small cell lung carcinoma. Continued clinical investigation is warranted to fully define its role in the therapeutic armamentarium.

References

- 1. RAF and MEK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRAF-Mutated Non-Small Cell Lung Cancer: Current Treatment Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRAFV600E-mutant metastatic NSCLC: disease overview and treatment landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifirafenib - My Cancer Genome [mycancergenome.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. beonemedinfo.com [beonemedinfo.com]

- 15. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. targetedonc.com [targetedonc.com]

Methodological & Application

Protocol for Lifirafenib Treatment in Cancer Cell Lines: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifirafenib (also known as BGB-283) is a potent, orally bioavailable, small molecule inhibitor targeting both RAF family kinases (A-RAF, B-RAF, and C-RAF) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] As a novel RAF dimer inhibitor, lifirafenib has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in cancers harboring BRAF V600E mutations and KRAS/NRAS mutations.[1][4] Its dual-targeting mechanism addresses the feedback activation of EGFR that can lead to resistance to first-generation BRAF inhibitors, especially in colorectal cancers.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the use of lifirafenib in cancer cell line research, including its mechanism of action, protocols for key in vitro assays, and expected outcomes.

Mechanism of Action: Dual Inhibition of RAF and EGFR Signaling

Lifirafenib exerts its anti-cancer effects by disrupting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade for cell proliferation, differentiation, and survival. It inhibits both monomeric and dimeric forms of RAF kinases. Furthermore, lifirafenib's inhibition of EGFR prevents the reactivation of the MAPK pathway, a known resistance mechanism to BRAF inhibitors.

Signaling Pathway of Lifirafenib Inhibition

Caption: Lifirafenib inhibits both EGFR and RAF dimers, blocking the MAPK signaling pathway.

Data Presentation

Biochemical and Cellular Potency of Lifirafenib

Lifirafenib has been shown to be a potent inhibitor of RAF kinases and EGFR in biochemical assays. Its cellular activity has been demonstrated through the inhibition of ERK phosphorylation and cell proliferation in various cancer cell lines.

| Target | Assay Type | IC50 (nmol/L) | Reference |

| A-RAF (WT) | Biochemical | 1 | [5] |

| B-RAF (V600E) | Biochemical | 23 | [5] |

| B-RAF (WT) | Biochemical | 32 | [5] |

| C-RAF (Y340/341D) | Biochemical | 7 | [5] |

| EGFR | Biochemical | 29 | [5] |

| EGFR (T790M/L858R) | Biochemical | 495 | [5] |

| Cell Line | Cancer Type | Mutation Status | Assay | IC50 (nmol/L) | Reference |

| A375 | Melanoma | BRAF V600E | p-ERK Inhibition | 32 | [5] |

| SK-Mel-28 | Melanoma | BRAF V600E | p-ERK Inhibition | 153 | [5] |

| HT29 | Colorectal | BRAF V600E | p-ERK Inhibition | 108 | [5] |

| Colo205 | Colorectal | BRAF V600E | p-ERK Inhibition | 41 | [5] |

| A431 | Epidermoid | EGFR Amplification | p-EGFR Inhibition | 103 | [5] |

| HCC827 | Lung | EGFR delE746-A750 | p-EGFR Inhibition | 31 | [5] |

| Cell Line | Cancer Type | Mutation Status | Assay | EC50 (nmol/L) | Reference |

| A375 | Melanoma | BRAF V600E | Cell Proliferation | 23 | [5] |

| SK-Mel-28 | Melanoma | BRAF V600E | Cell Proliferation | 119 | [5] |

| HT29 | Colorectal | BRAF V600E | Cell Proliferation | 103 | [5] |

| Colo205 | Colorectal | BRAF V600E | Cell Proliferation | 10 | [5] |

| WiDr | Colorectal | BRAF V600E | Cell Proliferation | 11 | [5] |

| NCI-H1666 | Lung | BRAF V600E | Cell Proliferation | 24 | [5] |

| A431 | Epidermoid | EGFR Amplification | Cell Proliferation | 129 | [5] |

| HCC827 | Lung | EGFR delE746-A750 | Cell Proliferation | 24 | [5] |

| NCI-H358 | Lung | KRAS G12C | Cell Proliferation | 292 | [5] |

| Calu-6 | Lung | KRAS G12C | Cell Proliferation | >10,000 | [5] |

Effects on Apoptosis and Cell Cycle

Representative Data for a RAF Inhibitor (Sorafenib) in Hepatocellular Carcinoma Cells (HLF cell line)

| Treatment | Parameter | Value | Reference |

| Control (no drug) | Mitotic Index (%) | 3.6 ± 0.55 | [6] |

| Sorafenib | Mitotic Index (%) | 0 | [6] |

| Control (no drug) | Apoptotic Cells (%) | 1.4 ± 0.5 | [6] |

| Sorafenib | Apoptotic Cells (%) | 6.3 ± 1.2 | [6] |

Experimental Protocols

Experimental Workflow for Lifirafenib Treatment in Cancer Cell Lines

Caption: A typical workflow for evaluating lifirafenib in cancer cell lines.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol is adapted from methodologies used to assess the effect of lifirafenib on the proliferation of various cancer cell lines.[6]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Lifirafenib (BGB-283)

-

Dimethyl sulfoxide (DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Lifirafenib Preparation and Treatment:

-

Prepare a 10 mM stock solution of lifirafenib in DMSO.

-

Perform serial dilutions of the lifirafenib stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series). Include a vehicle control (DMSO) at the same final concentration as the highest lifirafenib concentration.

-

Remove the medium from the wells and add 100 µL of the diluted lifirafenib solutions or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells.

-

Plot the normalized luminescence values against the logarithm of the lifirafenib concentration.

-

Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Western Blot Analysis for ERK Phosphorylation

This protocol is designed to assess the inhibition of ERK phosphorylation in response to lifirafenib treatment.